4-(Triethylsilyl)-3-butyn-1-ol

Silyl ether stability Protecting group orthogonality Acidic hydrolysis

4-(Triethylsilyl)-3-butyn-1-ol (CAS 160194-29-6, molecular formula C₁₀H₂₀OSi, molecular weight 184.35 g/mol) is a bifunctional organosilicon building block containing a terminal alkyne protected by a triethylsilyl (TES) group and a primary hydroxyl group. This compound belongs to the class of silyl-protected alkynols and is employed as a synthetic intermediate in medicinal chemistry, natural product synthesis, and the construction of conjugated systems.

Molecular Formula C10H20OSi
Molecular Weight 184.35 g/mol
CAS No. 160194-29-6
Cat. No. B070595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Triethylsilyl)-3-butyn-1-ol
CAS160194-29-6
Molecular FormulaC10H20OSi
Molecular Weight184.35 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C#CCCO
InChIInChI=1S/C10H20OSi/c1-4-12(5-2,6-3)10-8-7-9-11/h11H,4-7,9H2,1-3H3
InChIKeyWAVVVDUELKMQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Triethylsilyl)-3-butyn-1-ol (CAS 160194-29-6) — Chemical Class and Core Procurement Profile for Synthetic Chemistry


4-(Triethylsilyl)-3-butyn-1-ol (CAS 160194-29-6, molecular formula C₁₀H₂₀OSi, molecular weight 184.35 g/mol) is a bifunctional organosilicon building block containing a terminal alkyne protected by a triethylsilyl (TES) group and a primary hydroxyl group . This compound belongs to the class of silyl-protected alkynols and is employed as a synthetic intermediate in medicinal chemistry, natural product synthesis, and the construction of conjugated systems [1].

Why 4-(Triethylsilyl)-3-butyn-1-ol Cannot Be Replaced by Trimethylsilyl or Unprotected Analogs in Multi-Step Synthesis


The triethylsilyl (TES) protecting group occupies a distinct position in the silyl ether stability hierarchy: TES is approximately 64-fold more resistant to acidic hydrolysis than trimethylsilyl (TMS) but remains readily cleavable under mild fluoride or mildly basic conditions compared to bulkier silyl groups such as tert-butyldimethylsilyl (TBS, 20,000-fold) or triisopropylsilyl (TIPS, 700,000-fold) [1]. This intermediate stability profile enables orthogonal protection strategies where TMS groups can be removed while TES remains intact, or TES can be removed while bulkier silyl groups survive [2]. In Cadiot-Chodkiewicz cross-coupling reactions, bulky trialkylsilyl acetylenes including TES-protected alkynes provided demonstrably greater stability and ease of handling than TMS-protected acetylenes, which are prone to premature deprotection under the reaction conditions [3].

Quantitative Differentiation of 4-(Triethylsilyl)-3-butyn-1-ol Versus Structural Analogs — An Evidence-Based Procurement Guide


Acidic Hydrolysis Resistance: TES-Protected Alkynol vs. TMS-Protected Alkynol

4-(Triethylsilyl)-3-butyn-1-ol demonstrates markedly superior resistance to acidic hydrolysis compared to its direct trimethylsilyl (TMS) analog (CAS 2117-12-6). Under acidic conditions, the relative resistance of silyl ethers follows an established hierarchy: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) [1]. This 64-fold stability advantage over TMS enables orthogonal protection strategies wherein TMS groups can be cleaved selectively under mild acidic conditions while the TES group remains intact on the alkyne terminus [2].

Silyl ether stability Protecting group orthogonality Acidic hydrolysis Selective deprotection

Cadiot-Chodkiewicz Cross-Coupling Yield with TES-Alkyne Building Block

In the Cadiot-Chodkiewicz cross-coupling reaction for unsymmetrical diyne synthesis, triethylsilyl-protected acetylenes demonstrated effective coupling performance. Using triethylsilyl acetylene as the coupling partner, the reaction produced unsymmetrical diyne alcohols in 64% isolated yield when reacted with a bromoalkyne substrate [1]. The bulky trialkylsilyl groups, including TES, provided enhanced stability and ease of handling during the reaction compared to TMS acetylenes, which are more susceptible to premature cleavage [1].

Cadiot-Chodkiewicz coupling Diyne synthesis Trialkylsilyl acetylene Cross-coupling efficiency

Industrial-Scale Selective Desilylation: 96% Yield for O-Deprotection

In a patented process from Grünenthal GmbH (US2009/156593), selective removal of the O-TES group from the bis-silylated precursor triethyl(4-(triethylsilyl)but-3-ynyloxy)silane was achieved with 2N HCl in methanol at room temperature for 4 hours, producing 4-(triethylsilyl)-3-butyn-1-ol in 96% isolated yield (19.6 g from 32.99 g starting material) . This protocol selectively cleaves the O-silyl ether while leaving the C-silyl group (TES on the alkyne) intact, demonstrating orthogonality between C-silyl and O-silyl TES moieties .

Selective desilylation Process chemistry Orthogonal protection Hydrochloric acid/methanol deprotection

Physical Property Differentiation: Boiling Point and Density vs. TMS Analog

4-(Triethylsilyl)-3-butyn-1-ol exhibits physical properties distinct from its TMS analog (4-(trimethylsilyl)-3-butyn-1-ol, CAS 2117-12-6). The TES-protected compound has a higher boiling point (224.2°C at 760 mmHg) compared to the TMS analog (97-98°C at 24 mmHg; ~110-115°C estimated at 760 mmHg) . Additionally, the density differs substantially: 0.877 g/cm³ for TES versus 0.854 g/cm³ for TMS .

Physical properties Boiling point Density Purification

Molecular Weight Differential: 184.35 g/mol vs. 142.27 g/mol for TMS Analog

The TES-protected alkynol has a molecular weight of 184.35 g/mol (C₁₀H₂₀OSi), representing a 29.6% increase over the TMS analog (142.27 g/mol, C₇H₁₄OSi) . This molecular weight differential corresponds to the replacement of three methyl groups with three ethyl groups on the silicon atom.

Molecular weight Stoichiometry Scale-up calculations

Validated Application Scenarios for 4-(Triethylsilyl)-3-butyn-1-ol — Procurement-Aligned Use Cases


Orthogonal Protection in Multi-Step Natural Product Synthesis

When a synthetic sequence requires differential deprotection of multiple silyl-protected alcohols or alkynes, 4-(triethylsilyl)-3-butyn-1-ol offers a defined 64-fold acid stability advantage over TMS while remaining cleavable under conditions that leave TBS or TIPS groups intact [1]. This intermediate stability position enables sequential unmasking of functionality without exposing sensitive intermediates to harsh reagents .

Cadiot-Chodkiewicz Unsymmetrical Diyne Construction

In the Cadiot-Chodkiewicz cross-coupling reaction, TES-protected acetylenes serve as stable terminal alkyne partners for bromoalkyne coupling, producing unsymmetrical diynes in 64% isolated yield [1]. The bulkier TES group provides enhanced stability and ease of handling during the reaction compared to TMS acetylenes, which are prone to premature deprotection under the coupling conditions [1].

Industrial-Scale Mono-Protection of 3-Butyn-1-ol for Downstream Functionalization

For process chemistry applications requiring selective protection of the alkyne terminus while leaving the hydroxyl group free, the HCl/methanol deprotection protocol yields 4-(triethylsilyl)-3-butyn-1-ol in 96% isolated yield on >30 g scale from the bis-silylated precursor [1]. This robust, scalable procedure validates the compound's suitability for industrial procurement and large-batch synthesis.

PROTAC Linker Synthesis and Click Chemistry Scaffolds

4-(Triethylsilyl)-3-butyn-1-ol is recognized as a PROTAC linker building block, providing a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry following TES deprotection [1]. The orthogonal TES protection strategy allows incorporation of the alkynol moiety into complex bifunctional molecules without interference at the hydroxyl group [1].

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